6-cyclopropyl-1,3-dimethyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and morpholinoethoxy groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:
- 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-[4-(2-morpholin-4-ylethoxy)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H29N5O3/c1-16-22-20(15-21(17-3-4-17)26-23(22)28(2)27-16)24(30)25-18-5-7-19(8-6-18)32-14-11-29-9-12-31-13-10-29/h5-8,15,17H,3-4,9-14H2,1-2H3,(H,25,30) |
InChI Key |
BMADFVIUPLBUOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OCCN5CCOCC5)C |
Origin of Product |
United States |
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